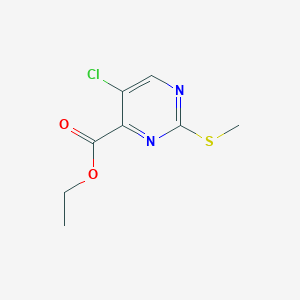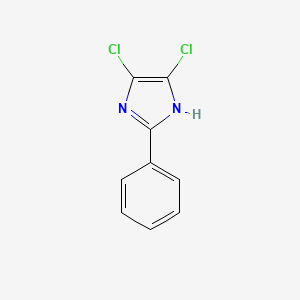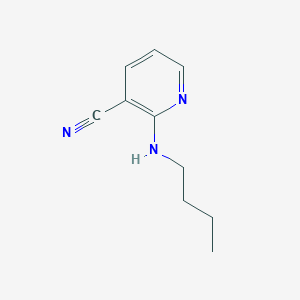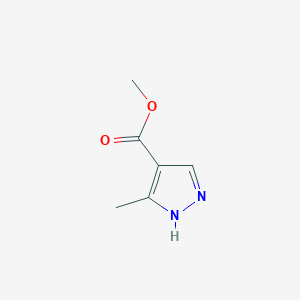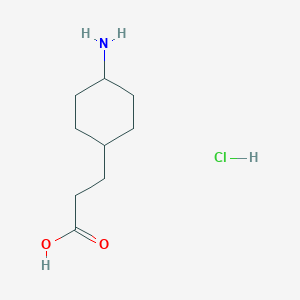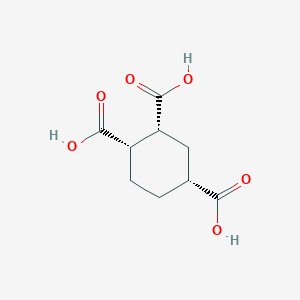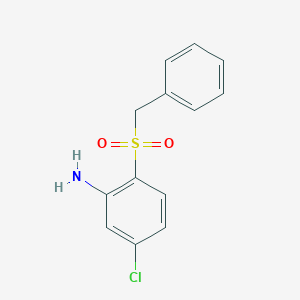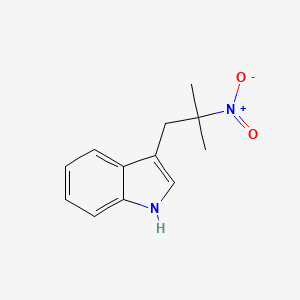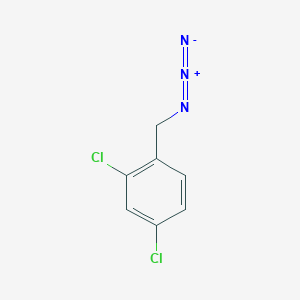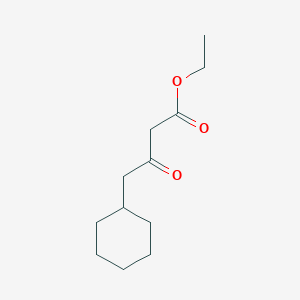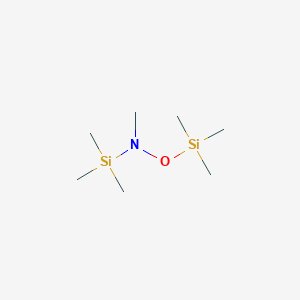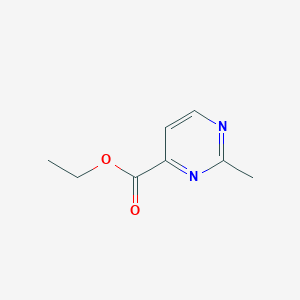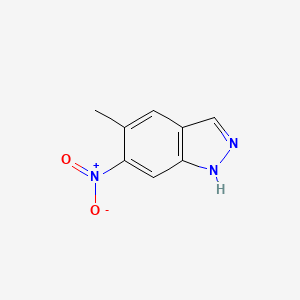
Methyl 5-cyano-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
Methyl 5-cyano-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 937-19-9. It has a molecular weight of 150.14 and its IUPAC name is this compound . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H6N2O2/c1-11-7(10)6-3-2-5(4-8)9-6/h2-3,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored at refrigerator temperatures . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Applications De Recherche Scientifique
Synthesis of α-Aminopyrrole Derivatives
A study by Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates using a sequence of reactions including "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation." This method facilitates the production of pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates, which are valuable in creating pyrrole-containing products for various applications (Galenko et al., 2019).
Antimicrobial Agents
Hublikar et al. (2019) synthesized a series of novel methyl pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities. These compounds demonstrated significant antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure further increased the activity, highlighting the potential of these derivatives as antimicrobial agents (Hublikar et al., 2019).
Synthesis of Pyrrole Derivatives
Dawadi and Lugtenburg (2011) explored the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds. Their work demonstrated the versatility of triethylamine in accessing a wide range of pyrrole derivatives from easily available materials, enabling the creation of libraries of important pyrrole systems (Dawadi & Lugtenburg, 2011).
Electrophilic Aromatic Bromination
Wischang and Hartung (2011) investigated the bromination of pyrroles, including cyano-substituted types like methyl 5-cyano-1H-pyrrole-2-carboxylate. Their work revealed conditions for optimal bromination yields, contributing to the synthesis of marine natural products and advancing the understanding of electrophilic aromatic substitutions in pyrroles (Wischang & Hartung, 2011).
Relay Catalysis for Pyrrole Synthesis
Galenko et al. (2015) demonstrated the synthesis of methyl 4-aminopyrrole-2-carboxylates through a relay catalytic cascade reaction. This approach allowed for the introduction of substituents at the pyrrole nitrogen, showcasing a method for producing diverse pyrrole derivatives (Galenko et al., 2015).
Safety and Hazards
Methyl 5-cyano-1H-pyrrole-2-carboxylate has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and providing appropriate exhaust ventilation at places where dust is formed .
Relevant Papers There are several papers related to this compound, but specific details or summaries of these papers are not provided in the search results . For a comprehensive analysis, these papers should be retrieved and reviewed in detail.
Mécanisme D'action
Target of Action
Methyl 5-cyano-1H-pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound . Similar compounds with pyrrole and pyrazine rings, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that nitrogen-containing heterocycles play a key role in drug production . They bind with high affinity to multiple receptors, which can lead to a variety of biological activities .
Biochemical Pathways
Similar compounds have shown to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 0.96 .
Result of Action
Similar compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability can be affected by temperature, as it should be stored at 2-8°C, away from moisture . Furthermore, its solubility can be influenced by the solvent used .
Propriétés
IUPAC Name |
methyl 5-cyano-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-7(10)6-3-2-5(4-8)9-6/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGGAVZXGHAZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508324 | |
| Record name | Methyl 5-cyano-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937-19-9 | |
| Record name | Methyl 5-cyano-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-cyano-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-cyano-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

